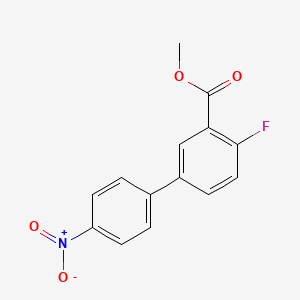

Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-5-(4-nitrophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c1-20-14(17)12-8-10(4-7-13(12)15)9-2-5-11(6-3-9)16(18)19/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGYKEZNKUHDRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742806 | |

| Record name | Methyl 4-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355248-03-1 | |

| Record name | Methyl 4-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Spectroscopic Guide to Methyl 2-fluoro-5-(4-nitrophenyl)benzoate: An In-depth Technical Analysis

For Immediate Release

This technical guide provides a comprehensive analysis of the expected spectral data for Methyl 2-fluoro-5-(4-nitrophenyl)benzoate, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed predictive breakdown of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust analytical framework.

Molecular Structure and Key Features

This compound is a biaryl compound characterized by a methyl benzoate core substituted with a fluorine atom at the 2-position and a 4-nitrophenyl group at the 5-position. This unique arrangement of functional groups, including an ester, a fluoroaromatic, and a nitroaromatic moiety, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification and characterization in complex reaction mixtures.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound in a standard solvent like CDCl₃ would exhibit characteristic signals corresponding to its distinct chemical environments.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) and a singlet for the methyl ester protons. The aromatic protons on both rings will exhibit splitting patterns due to coupling with neighboring protons and, in the case of the fluorinated ring, with the ¹⁹F nucleus.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Supporting Evidence |

| ~8.30 | d, J ≈ 8.8 Hz | 2H | H-3', H-5' | Protons ortho to the strongly electron-withdrawing nitro group are expected to be significantly deshielded and appear far downfield. Similar protons in 4-nitrophenyl derivatives typically resonate in this region. |

| ~7.80 | d, J ≈ 8.8 Hz | 2H | H-2', H-6' | Protons meta to the nitro group are less deshielded than the ortho protons. |

| ~7.75 | dd, J ≈ 8.5, 2.5 Hz | 1H | H-6 | This proton is ortho to the ester group and meta to the fluorine, leading to a downfield shift and coupling to H-4. |

| ~7.50 | ddd, J ≈ 8.5, 8.5, 2.5 Hz | 1H | H-4 | This proton is coupled to H-6 and H-3, and also shows long-range coupling to the fluorine atom. |

| ~7.20 | dd, J ≈ 10.5, 8.5 Hz | 1H | H-3 | This proton is ortho to the fluorine atom, leading to a characteristic doublet of doublets splitting pattern with a large ortho H-F coupling constant. |

| ~3.95 | s | 3H | -OCH₃ | The methyl ester protons are expected to appear as a sharp singlet in a typical region for such functional groups.[1] |

Note: J values are approximate and based on typical coupling constants for aromatic systems.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of the fluorine atom will cause splitting of the signals for the carbons in the fluorinated ring due to C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Assignment | Rationale and Supporting Evidence |

| ~164 | d, J ≈ 3 Hz | C=O | The carbonyl carbon of the ester group. The small coupling is due to its proximity to the fluorine atom. |

| ~160 | d, ¹JCF ≈ 255 Hz | C-2 | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant.[2] |

| ~150 | s | C-4' | The carbon bearing the nitro group is significantly deshielded. |

| ~145 | s | C-1' | The ipso-carbon of the nitrophenyl ring attached to the benzoate ring. |

| ~135 | d, J ≈ 8 Hz | C-6 | Aromatic carbon ortho to the ester group. |

| ~132 | s | C-5 | The ipso-carbon of the benzoate ring attached to the nitrophenyl ring. |

| ~129 | s | C-2', C-6' | Aromatic carbons on the nitrophenyl ring. |

| ~124 | s | C-3', C-5' | Aromatic carbons on the nitrophenyl ring. |

| ~120 | d, J ≈ 20 Hz | C-4 | Aromatic carbon coupled to the fluorine atom. |

| ~118 | d, J ≈ 25 Hz | C-3 | Aromatic carbon ortho to the fluorine atom. |

| ~115 | d, J ≈ 4 Hz | C-1 | The ipso-carbon of the benzoate ring attached to the ester group. |

| ~53 | s | -OCH₃ | The carbon of the methyl ester group.[1] |

Note: J values are approximate and based on typical C-F coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, the nitro group, and the C-F bond, as well as aromatic C-H and C=C stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Supporting Evidence |

| 3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on an aromatic ring. |

| ~1730 | Strong | C=O stretch (ester) | The carbonyl stretch of an aromatic ester is a strong and characteristic absorption. |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch | Characteristic vibrations of the benzene rings. |

| ~1520, ~1350 | Strong | Asymmetric and symmetric NO₂ stretch | The nitro group gives rise to two strong and easily identifiable stretching bands. |

| ~1250 | Strong | C-O stretch (ester) | The C-O single bond stretch of the ester functional group. |

| ~1100 | Strong | C-F stretch | The C-F stretching vibration typically appears in this region as a strong band. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed, and the fragmentation pattern would be influenced by the presence of the ester, nitro, and fluoro groups.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment | Rationale |

| 275 | [M]⁺ | Molecular ion peak. |

| 244 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 216 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 199 | [M - NO₂]⁺ | Loss of the nitro group. |

| 168 | [C₁₂H₈FO]⁺ | A fragment resulting from further fragmentation. |

| 122 | [C₆H₄NO₂]⁺ | The 4-nitrophenyl cation. |

| 153 | [C₇H₄FO₂]⁺ | The 2-fluoro-benzoyl cation. |

Experimental Protocols

While specific experimental data for the title compound is not widely published, the following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Utilize a 400 MHz (or higher) NMR spectrometer. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, typically 16-32 scans.

-

¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

Figure 2. General workflow for NMR analysis.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer can be used to determine the exact mass and elemental composition.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding these expected spectral characteristics, researchers can more effectively identify and characterize this compound in their synthetic and analytical workflows. The provided protocols offer a standardized approach to obtaining high-quality spectral data.

References

-

Di Micco, S., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(2), M1365. Available at: [Link]

-

PubChem. Methyl 2-Fluoro-5-nitrobenzoate. Available at: [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information: Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Available at: [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information: Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate in Propylene Carbonate as a Sustainable Solvent. Available at: [Link]

-

PubChem. Methyl 4-bromo-5-fluoro-2-nitrobenzoate. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid. Available at: [Link]

-

PubChem. 2-Nitrophenyl benzoate. Available at: [Link]

Sources

Structural Analysis and Synthetic Methodology: Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

Introduction: The Biaryl Scaffold in Medicinal Chemistry

The molecule Methyl 2-fluoro-5-(4-nitrophenyl)benzoate represents a classic "privileged structure" in modern drug discovery: a fluorinated biaryl ester. Biaryl motifs are ubiquitous in pharmaceutical agents, serving as the core scaffold for kinase inhibitors, angiotensin II antagonists, and liquid crystals.

This guide provides a comprehensive technical breakdown of this specific molecular entity. We will deconstruct its IUPAC nomenclature to ensure precise identification, outline a robust synthetic route via palladium-catalyzed cross-coupling, and analyze its physicochemical properties relevant to lead optimization.

IUPAC Nomenclature Deconstruction

Correct naming is not merely bureaucratic; it defines the structural hierarchy. For this molecule, the nomenclature follows the IUPAC Blue Book priority rules.

-

Principal Functional Group: The ester (methyl benzoate) takes precedence over halogens and nitro groups. Thus, the parent structure is Methyl benzoate.[1]

-

Numbering: The carbon atom attached to the ester carbonyl is designated C1 .[2]

-

Substituents:

-

Fluorine: Located at C2 (ortho to the ester).

-

Phenyl Group: Attached at C5 (meta to the ester).

-

Nitro Group: Located at position 4 of the phenyl ring (para-substitution relative to the biaryl bond).

-

Final Name: this compound.

Retrosynthetic Analysis & Strategy

To synthesize this molecule efficiently, we employ a convergent strategy . The strategic bond disconnection is the

The Disconnection Approach

The most reliable method for forming unsymmetrical biaryls is the Suzuki-Miyaura Cross-Coupling . This reaction tolerates the ester and nitro functionalities without the need for protecting groups.

-

Fragment A (Electrophile): Methyl 5-bromo-2-fluorobenzoate. (Bromides are preferred over chlorides for faster oxidative addition, and are cheaper than iodides).

-

Fragment B (Nucleophile): (4-Nitrophenyl)boronic acid.

Visualizing the Pathway

The following diagram outlines the retrosynthetic logic and the forward reaction mechanism.

Figure 1: Retrosynthetic analysis and convergent synthesis plan via Suzuki-Miyaura coupling.

Detailed Synthetic Protocol

Objective: Synthesize 5.0 g of this compound. Safety Warning: Nitroaromatics can be energetic; handle with care. Palladium catalysts are toxic. Perform all steps in a fume hood.

Reagents and Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| Methyl 5-bromo-2-fluorobenzoate | 233.03 | 1.0 | 3.50 g | Electrophile |

| (4-Nitrophenyl)boronic acid | 166.93 | 1.2 | 3.00 g | Nucleophile |

| Pd(dppf)Cl₂ · DCM | 816.64 | 0.03 | 367 mg | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 6.22 g | Base |

| 1,4-Dioxane | - | Solvent | 40 mL | Solvent |

| Water | - | Co-solvent | 10 mL | Solubilizer |

Step-by-Step Procedure

-

Degassing (Critical Step):

-

In a 250 mL round-bottom flask, combine 1,4-dioxane and water.

-

Sparge with argon or nitrogen gas for 20 minutes. Rationale: Oxygen poisons the active Pd(0) species, leading to homocoupling side products.

-

-

Reaction Assembly:

-

Add the aryl bromide, boronic acid, and K₂CO₃ to the flask.

-

Add the Pd(dppf)Cl₂ catalyst last to minimize air exposure.

-

Fit the flask with a reflux condenser and seal with a septum. Purge the system with argon for 5 minutes.

-

-

Reflux:

-

Heat the reaction mixture to 90°C in an oil bath.

-

Monitor via TLC (Hexane/Ethyl Acetate 4:1) or LC-MS.

-

Endpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the bromide starting material.

-

-

Workup:

-

Cool to room temperature.

-

Filter the mixture through a pad of Celite to remove palladium black. Wash the pad with ethyl acetate.

-

Dilute the filtrate with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Recrystallization is often sufficient due to the polarity difference introduced by the nitro group.

-

Solvent system: Hot ethanol or a mixture of Hexane/Ethyl Acetate.

-

Alternative: Flash column chromatography (Gradient: 0% to 20% EtOAc in Hexanes).

-

Physicochemical Implications & Drug Design[6]

Why synthesize this specific scaffold? The substitution pattern is not random; it is designed to modulate biological activity.

The "Ortho-Fluorine" Effect

The fluorine atom at position C2 serves multiple roles:

-

Metabolic Blockade: It prevents oxidative metabolism at the ortho-position, a common clearance pathway for benzoates.

-

Conformational Lock: The high electronegativity of fluorine creates electrostatic repulsion with the carbonyl oxygen of the ester. This forces the ester group to twist out of planarity, potentially improving selectivity for specific protein binding pockets.

The Nitro Group as a "Masked" Aniline

In drug development, the nitro group is rarely the final endpoint due to toxicity concerns (genotoxicity). Instead, it serves as a robust precursor.

-

Reduction: The nitro group can be reduced (Fe/NH₄Cl or H₂/Pd-C) to an aniline (

). -

Elaboration: This aniline can then be coupled with acids to form amides, creating a classic "Tail" region for kinase inhibitors (e.g., interacting with the hinge region of ATP-binding sites).

Purification Workflow Diagram

The following diagram illustrates the logical flow for isolating high-purity material.

Figure 2: Downstream processing and purification workflow.

Analytical Characterization

To validate the synthesis, the following analytical data is expected:

-

1H NMR (400 MHz, CDCl₃):

-

3.95 (s, 3H,

-

7.2–7.4 (t, 1H) – Proton ortho to Fluorine (coupling

- 8.30 (d, 2H) – Protons ortho to the Nitro group (deshielded).

- 7.70 (d, 2H) – Protons meta to the Nitro group.

-

3.95 (s, 3H,

-

19F NMR:

-

Single peak around -110 ppm (typical for aryl fluorides).

-

-

LC-MS:

-

Observe

or

-

References

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Solubility Characteristics of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

Executive Summary

Methyl 2-fluoro-5-(4-nitrophenyl)benzoate is a specialized biaryl ester intermediate, often encountered in the synthesis of nonsense mutation readthrough agents, kinase inhibitors, and liquid crystalline materials.[1][2][3] Structurally, it possesses a rigid biphenyl core decorated with a lipophilic methyl ester, an electron-withdrawing nitro group, and a fluorine atom that modulates metabolic stability and crystal packing.[1][2]

This guide addresses the critical solubility challenges associated with this molecule. Due to its high crystallinity and significant lipophilicity (Predicted LogP ~3.8–4.2), the compound exhibits "brick-dust" characteristics—poor solubility in both aqueous media and simple aliphatic hydrocarbons.[1][2][3] Successful handling requires a nuanced understanding of its thermodynamic solubility profile to optimize reaction solvents, purification (recrystallization), and biological assay formulation.[1][2]

Physicochemical Profile & Solubility Prediction

Before initiating wet-lab experiments, we must establish the theoretical solubility landscape.[1][2][3] The molecule is neutral under physiological conditions; it lacks ionizable protons in the pH 1–10 range.[1][3]

Structural Determinants of Solubility

| Feature | Impact on Solubility | Mechanism |

| Biaryl Core | Increases hydrophobic surface area and | |

| Nitro (-NO | Induces strong intermolecular dipole-dipole interactions, significantly increasing Melting Point (MP) and Lattice Energy ( | |

| Fluoro (-F) | Increases LogP; enhances metabolic stability but lowers aqueous solubility compared to the parent benzoate.[1][2][3][4] | |

| Methyl Ester | Provides a handle for solvation in polar aprotic solvents (DMSO, DMF) and chlorinated solvents.[1][2][4] |

Predicted Parameters (In Silico)

-

Molecular Formula: C

H -

Predicted LogP (Octanol/Water): 3.8 – 4.2 (Highly Lipophilic)[1][2][3]

-

Predicted Melting Point: 160°C – 190°C (High crystallinity drives low solubility)[1][2][3]

-

Hansen Solubility Parameters (HSP):

Solvent Screening Strategy

To handle this compound effectively, solvents must be categorized by their interaction capability.[1][3] The "Like Dissolves Like" principle here favors polar aprotic and chlorinated solvents.[1][3]

Solubility Classifications

| Solvent Class | Solubility Potential | Recommended Use |

| Polar Aprotic (DMSO, DMF, NMP) | High (>50 mg/mL) | Stock solutions for bio-assays; Reaction solvents (Suzuki coupling).[1][2][3][4] |

| Chlorinated (DCM, Chloroform) | High (>30 mg/mL) | Extraction; Chromatography loading.[1][2][4] |

| Esters/Ketones (EtOAc, Acetone) | Moderate (5–20 mg/mL) | Recrystallization (often mixed with alkanes).[1][2][3][4] |

| Alcohols (MeOH, EtOH, IPA) | Low (<2 mg/mL) | Anti-solvents for crystallization; Wash solvents.[1][2][4] |

| Alkanes (Hexane, Heptane) | Negligible | Anti-solvents to force precipitation.[1][2][4] |

| Aqueous Buffers (PBS, pH 7.4) | Insoluble (<1 µg/mL) | Requires surfactants or cyclodextrins for formulation.[1][2][3][4] |

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.[1][2][3]

Objective: Determine the absolute solubility limit in a specific solvent after equilibrium is reached.

Materials:

-

Saturated solvent media (e.g., PBS pH 7.4, Simulated Gastric Fluid).[1][2]

-

0.45 µm PTFE Syringe Filters (Do not use Nylon; nitro compounds may bind).[1][2][3]

Workflow:

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of media in a glass vial.

-

Equilibration: Shake at 37°C (or 25°C) for 24 to 48 hours .

-

Separation: Centrifuge at 10,000 rpm for 10 mins to pellet undissolved solid.

-

Filtration: Filter the supernatant through a pre-saturated PTFE filter.[1][3]

-

Quantification: Dilute filtrate with Acetonitrile (1:1) and inject into HPLC. Calculate concentration against a standard curve.

Protocol B: Kinetic Solubility (DMSO Precipitation)

For rapid High-Throughput Screening (HTS).[1][2][3]

Objective: Estimate the concentration at which the compound precipitates from a DMSO stock solution when introduced to an aqueous buffer.

Workflow:

-

Prepare a 10 mM stock solution in pure DMSO.

-

Spike DMSO stock into PBS buffer to final concentrations of 1, 5, 10, 50, and 100 µM (Final DMSO < 1%).

-

Incubate for 90 minutes at room temperature.

-

Measure Light Scattering (Nephelometry) or Absorbance at 600 nm (turbidity).[1][2][3]

-

Result: The concentration at which turbidity spikes is the "Kinetic Solubility Limit."[1][3]

Visualization of Workflows

Solubility Screening Decision Tree

This diagram outlines the logical flow for selecting a solvent system based on the intended application (Synthesis vs. Analysis).[2][3]

Figure 1: Decision matrix for solvent selection based on application context.[1][2][3] Note the requirement for excipients in biological assays.

Thermodynamic Solubility Assay Workflow

A step-by-step visualization of Protocol A (Shake-Flask).

Figure 2: The "Shake-Flask" methodology workflow. Step 4 highlights the critical filter-saturation step to prevent data skewing.[1][2][3]

Critical Formulation Notes

For researchers attempting to dose this compound in animal models or cellular assays, simple aqueous dilution will fail.[1] The compound will crash out of solution, leading to false negatives in bioactivity.

Recommended Vehicles:

-

SEDDS (Self-Emulsifying Drug Delivery Systems): Use Labrasol or Capryol 90 mixed with Tween 80.[1][3]

-

Amorphous Solid Dispersions (ASD): For oral bioavailability studies, spray dry the compound with polymers like HPMC-AS to disrupt the crystal lattice and improve dissolution rates [1].[1][2][3]

References

-

Lipinski, C. A. (2000).[1][2][3] Drug-like properties and the causes of poor solubility and poor permeability.[1][3] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2][3]

-

Yalkowsky, S. H. , & He, Y. (2003).[1][2][3] Handbook of Aqueous Solubility Data. CRC Press.[1][3] (Reference for general nitro-aromatic solubility trends). [1][2][3]

-

Hansen, C. M. (2007).[1][2][3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][3] (Basis for solvent screening strategy).

-

Bergström, C. A. , et al. (2016).[1][2][3][5] Accuracy of calculated pH-dependent aqueous drug solubility. Molecular Pharmaceutics, 13(6), 1964-1975.[1][2][3] [1][2][3]

Sources

- 1. 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Methyl 2-Fluoro-5-nitrobenzoate | C8H6FNO4 | CID 11217860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hansen solubility parameters [stenutz.eu]

- 5. asiapharmaceutics.info [asiapharmaceutics.info]

Stability and storage conditions for Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

Executive Summary

Methyl 2-fluoro-5-(4-nitrophenyl)benzoate (CAS: 1355248-03-1 ) is a specialized biaryl intermediate used primarily in medicinal chemistry and drug discovery.[1] Its structural integrity relies on the stability of its methyl ester moiety and the nitro-biaryl scaffold.

While generally stable as a solid under ambient conditions, this compound exhibits specific vulnerabilities to hydrolytic degradation (ester cleavage) and photolytic stress (nitro group activation). Optimal storage requires a controlled environment—specifically 2–8°C under an inert atmosphere—to maintain purity >98% over extended periods. This guide details the physicochemical profile, degradation mechanisms, and validated storage protocols required for pharmaceutical-grade handling.

Physicochemical Profile & Identification

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 1355248-03-1 |

| Molecular Formula | C₁₄H₁₀FNO₄ |

| Molecular Weight | 275.23 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF, Chloroform, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Methyl Ester (Hydrolysis risk), Nitro group (Redox/Light risk), Fluorine (Stable) |

Stability Analysis & Degradation Mechanisms

Hydrolytic Degradation (Primary Risk)

The methyl ester functionality is the most reactive site regarding storage stability. In the presence of ambient moisture and trace acidity/basicity, the ester bond undergoes hydrolysis, converting the lipophilic intermediate into its corresponding carboxylic acid, 2-fluoro-5-(4-nitrophenyl)benzoic acid . This reaction is irreversible and significantly alters the compound's solubility and reactivity profile in downstream Suzuki couplings or nucleophilic substitutions.

Photolytic & Thermal Stress

-

Photolysis: The nitro-biaryl system possesses a conjugated

-electron system that can absorb UV-Vis radiation. Prolonged exposure to direct light may induce photo-reduction or radical formation at the nitro group, leading to darkening of the solid (yellow -

Thermal Stability: The compound is stable at room temperature (20–25°C) for short durations (<30 days). However, elevated temperatures (>40°C) accelerate hydrolysis kinetics, particularly if the packaging headspace contains humidity.

Degradation Pathway Diagram

The following diagram illustrates the primary degradation route (Hydrolysis) and secondary stress factors.

Figure 1: Primary hydrolytic degradation pathway yielding the free acid and secondary photolytic risks.

Storage & Handling Protocols

To ensure shelf-life integrity (>12 months), adhere to the following tiered storage protocols.

Storage Condition Decision Matrix

| Duration | Temperature | Atmosphere | Container Type |

| Short-Term (<30 Days) | Ambient (20–25°C) | Air (Desiccated) | Tightly sealed amber glass vial |

| Long-Term (>1 Month) | Refrigerated (2–8°C) | Inert Gas (N₂/Ar) | Amber glass with Parafilm® seal |

| Archive (>1 Year) | Frozen (-20°C) | Inert Gas (N₂/Ar) | Double-sealed (Vial inside foil bag) |

Standard Operating Procedure (SOP) for Storage

-

Desiccation: Ensure the compound is thoroughly dried before sealing. Residual solvent from synthesis can catalyze hydrolysis.

-

Inerting: For long-term storage, flush the vial headspace with Nitrogen or Argon to displace oxygen and moisture.

-

Light Protection: Always use amber borosilicate glass vials. If clear glass is used, wrap the vial entirely in aluminum foil.

-

Thawing: When removing from cold storage (2-8°C or -20°C), allow the closed container to equilibrate to room temperature for 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

Storage Workflow Diagram

Figure 2: Decision tree for selecting the appropriate storage protocol based on usage timelines.

Quality Control & Validation Methods

To verify stability after storage, use the following analytical markers.

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Rationale: Acidic modifier prevents peak tailing of the potential carboxylic acid degradant.

-

-

Detection: UV at 254 nm (Strong absorption by nitro-biaryl system).

-

Pass Criteria:

-

Main Peak (Methyl ester) > 98.0% Area.[2]

-

Acid Impurity (Hydrolysis product) < 0.5%.

-

H-NMR (Identity Check)

-

Solvent: DMSO-d₆ or CDCl₃.

-

Key Diagnostic Signal:

-

Methyl Ester: Singlet at ~3.9 ppm (3H). Disappearance of this peak and appearance of a broad -COOH proton (11-13 ppm) indicates hydrolysis.

-

Safety & Handling (HSE)

-

GHS Classification: Warning.[3]

-

PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of fine dust.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56608779, this compound. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Derivatization of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the derivatization strategies for Methyl 2-fluoro-5-(4-nitrophenyl)benzoate, a versatile scaffold for the synthesis of novel compounds in medicinal chemistry. The strategic positioning of a hydrolyzable methyl ester, a displaceable fluorine atom, and a reducible nitro group offers multiple avenues for chemical modification. This document outlines detailed protocols for a three-stage derivatization workflow: (1) hydrolysis of the methyl ester to the corresponding carboxylic acid, (2) nucleophilic aromatic substitution (SNAr) of the activated fluorine atom, and (3) reduction of the nitro group to an amine, followed by (4) amide coupling to generate a diverse library of analogs. The rationale behind the choice of reagents and reaction conditions is discussed, emphasizing the chemical principles that ensure high-yield and selective transformations. This guide is intended for researchers, scientists, and professionals in drug discovery and development seeking to leverage this scaffold for the generation of new chemical entities.

Introduction: The Strategic Value of the 2-Fluoro-5-(4-nitrophenyl)benzoate Scaffold

The this compound scaffold is a valuable starting point in medicinal chemistry due to the convergence of several key structural features that are amenable to selective chemical modification. The biphenyl core is a privileged structure in many biologically active compounds, contributing to favorable pharmacokinetic properties and interactions with biological targets.[1] The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2]

The derivatization potential of this scaffold is centered around three primary functional groups:

-

The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which is a versatile handle for further modifications, most notably amide bond formation.

-

The Activated Fluoro Group: The fluorine atom is positioned ortho to the ester and is activated by the strongly electron-withdrawing nitro group on the adjacent phenyl ring. This electronic arrangement makes the fluorine atom an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

-

The Nitro Group: The nitro group can be selectively reduced to an amine. This transformation not only alters the electronic properties of the molecule but also introduces a new nucleophilic center for a wide range of derivatization reactions, including acylation, alkylation, and sulfonylation.

This application note will detail a systematic approach to leveraging these reactive sites for the creation of a diverse library of novel compounds with potential therapeutic applications.

Derivatization Workflow: A Step-by-Step Guide

The derivatization of this compound can be approached in a modular fashion, allowing for the generation of a wide array of analogs. The following workflow outlines the key transformations.

Sources

Experimental procedure for the hydrolysis of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

Executive Summary

This application note details a validated protocol for the saponification (hydrolysis) of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate to its corresponding carboxylic acid. While ester hydrolysis is a fundamental transformation, this specific substrate presents a "perfect storm" of challenges: a hydrophobic biaryl backbone requiring organic co-solvents, and an ortho-fluoro substituent activated by both the carbonyl and the distal nitro group, making it susceptible to Nucleophilic Aromatic Substitution (

The protocol below utilizes a Lithium Hydroxide (LiOH) / THF / Water system. This method is selected over aggressive NaOH/MeOH reflux conditions to minimize defluorination byproducts and ensure high chemoselectivity.

Chemical Strategy & Mechanistic Insight

The Challenge: Solubility vs. Selectivity

The target molecule contains a hydrophobic biaryl core (4-nitrophenyl moiety) and a hydrolytically sensitive methyl ester.

-

Solubility: The nitro-biaryl system renders the molecule poorly soluble in pure alcohols or water, necessitating a strong organic solvent like Tetrahydrofuran (THF).

-

Chemoselectivity (

Risk): The fluorine atom at the C2 position is ortho to the electron-withdrawing ester group. In the presence of strong nucleophiles (like

The Solution: The LiOH Advantage

We utilize Lithium Hydroxide (LiOH) because the lithium cation (

Reaction Scheme

The transformation proceeds via a tetrahedral intermediate, collapsing to release methoxide and the carboxylate salt, followed by acidic workup.

Figure 1: Step-wise mechanistic flow of the hydrolysis, highlighting the stable carboxylate salt intermediate.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Role | Specs |

| This compound | Substrate | >95% Purity |

| Lithium Hydroxide Monohydrate ( | Base | Reagent Grade |

| Tetrahydrofuran (THF) | Solvent | HPLC Grade, inhibitor-free |

| Water ( | Co-solvent | Deionized (DI) |

| 1N Hydrochloric Acid (HCl) | Quenching Agent | Standardized solution |

Step-by-Step Procedure

Step 1: Solubilization

-

Weigh 1.0 equivalent (e.g., 1.0 g) of the methyl ester substrate into a round-bottom flask.

-

Add THF (10 volumes relative to mass, e.g., 10 mL). Stir until fully dissolved.

-

Note: If the solution is cloudy, mild warming (30°C) is acceptable, but return to Room Temperature (RT) before adding base.

-

Step 2: Saponification

-

Prepare a solution of LiOH·H2O (2.5 equivalents) in Water (3.3 volumes, e.g., 3.3 mL).

-

Why: Pre-dissolving LiOH prevents "hot spots" of solid base that could trigger side reactions.

-

-

Add the aqueous LiOH solution dropwise to the THF solution under vigorous stirring.

-

The mixture will likely turn biphasic or slightly turbid. This is normal.

-

Stir at Ambient Temperature (20–25°C) .

-

Critical Control Point: Do NOT reflux. High heat promotes

displacement of the fluorine [3].

-

Step 3: Monitoring (IPC - In-Process Control)

-

Monitor by TLC (30% EtOAc in Hexanes) or HPLC after 2 hours.

-

The starting material (

) should disappear, replaced by the baseline carboxylate spot. -

If reaction is incomplete after 4 hours, warm slightly to 35°C.

Step 4: Workup & Isolation

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of THF.

-

Result: You will be left with an aqueous slurry of the lithium salt.

-

-

Dilute with fresh water (10 volumes).

-

Place the flask in an ice bath (0–5°C).

-

Slowly add 1N HCl dropwise while stirring until pH reaches 2–3 .

-

Observation: The product should precipitate as a white to pale-yellow solid.

-

-

Filter the solid using a Buchner funnel. Wash the cake with cold water (

volumes) to remove Lithium salts. -

Dry in a vacuum oven at 45°C for 12 hours.

Optimization & Troubleshooting Guide

The following decision tree helps navigate common deviations during the process.

Figure 2: Troubleshooting logic for incomplete conversion or byproduct formation.

Common Issues Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Product is slightly soluble in water at pH 3. | Adjust pH to exactly 2.0; saturate aqueous phase with NaCl (brine) before filtration. |

| Yellow Impurity | Formation of phenol ( | Reaction temperature was too high (>50°C) or base too strong. Repeat at RT. |

| Incomplete Reaction | Poor solubility of ester. | Add Methanol (MeOH) to the THF/Water mix to create a single phase. |

Safety & Handling

-

Nitro Compounds: While this specific benzoate is generally stable, nitro-aromatics can be energetic. Avoid distilling the dry solid or subjecting it to friction/shock.

-

Fluorinated Intermediates: Handle in a fume hood. Avoid contact with skin.

-

Lithium Hydroxide: Corrosive. Wear gloves and eye protection.

References

-

Nucleophilic Arom

) Mechanisms:- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine. Chemical Reviews, 49(2), 273-412. (Foundational text on activation of halo-arenes by ortho/para electron-withdrawing groups).

-

See also: Master Organic Chemistry. (2018).[1] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

-

Lithium Hydroxide Efficiency in Ester Hydrolysis

-

General Protocol for Substituted Benzoate Hydrolysis

Sources

Application Note: Telescoped One-Pot Synthesis of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

This Application Note is designed for medicinal chemists and process development scientists. It details a robust, telescoped one-pot synthesis of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate (CAS 1355248-03-1), a critical biaryl scaffold often utilized in kinase inhibitor discovery and protein-protein interaction studies.

Abstract & Strategic Rationale

The synthesis of fluorinated biaryl esters typically involves discrete steps: esterification of a benzoic acid precursor followed by isolation, and subsequent cross-coupling. This traditional workflow is resource-intensive and increases solvent waste.

This protocol introduces a Telescoped One-Pot Methylation-Arylation Sequence . By utilizing a compatible solvent system (DMF or NMP) and a shared base (K₂CO₃), we eliminate intermediate isolation. The process begins with the nucleophilic substitution of 5-bromo-2-fluorobenzoic acid with methyl iodide, followed immediately by a Palladium-catalyzed Suzuki-Miyaura coupling with 4-nitrophenylboronic acid .

Key Advantages:

-

Atom Economy: Reduced solvent usage and elimination of intermediate workup.

-

Chemoselectivity: The protocol preserves the labile methyl ester during the basic cross-coupling step by controlling water content and temperature.

-

Electronic Considerations: The fluorine atom at the C2 position electronically deactivates the ring, requiring a robust catalytic system (Pd(dppf)Cl₂) to facilitate oxidative addition at the C5-bromide.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the orthogonality of the carboxylate nucleophile and the aryl bromide electrophile.

-

Stage 1 (Esterification): The carboxylate anion attacks the methyl iodide (Sɴ2). The aryl bromide remains inert under these mild conditions.

-

Stage 2 (Cross-Coupling): The aryl bromide undergoes oxidative addition with Pd(0).[1] The presence of the electron-withdrawing nitro group on the boronic acid partner facilitates transmetallation, though it can make the boronic acid prone to protodeboronation if pH is too high.

Reaction Pathway Diagram

Caption: Telescoped reaction pathway showing the transition from acid precursor to biaryl ester without isolation.

Experimental Protocol

Materials & Reagents[2][3][4][5]

| Reagent | Equiv.[2] | Role | CAS |

| 5-Bromo-2-fluorobenzoic acid | 1.0 | Starting Material | 146328-85-0 |

| Methyl Iodide (MeI) | 1.2 | Methylating Agent | 74-88-4 |

| Potassium Carbonate (K₂CO₃) | 2.5 | Dual Base | 584-08-7 |

| 4-Nitrophenylboronic acid | 1.2 | Coupling Partner | 24067-17-2 |

| Pd(dppf)Cl₂ · DCM | 0.03 | Catalyst | 95464-05-4 |

| DMF (Anhydrous) | 10 vol | Solvent | 68-12-2 |

Step-by-Step Methodology

Phase 1: In-Situ Esterification

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 5-bromo-2-fluorobenzoic acid (1.0 g, 4.57 mmol) and anhydrous DMF (10 mL).

-

Base Addition: Add K₂CO₃ (1.58 g, 11.4 mmol, 2.5 equiv) in a single portion. Stir for 10 minutes at room temperature (25°C) to form the carboxylate salt.

-

Methylation: Add Methyl Iodide (0.34 mL, 5.48 mmol, 1.2 equiv) dropwise via syringe. Caution: MeI is volatile and carcinogenic. Use a fume hood.

-

Monitoring: Stir the reaction at room temperature for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS to confirm complete conversion of the acid to the methyl ester (Intermediate 1).

-

Checkpoint: The spot for the acid (baseline) should disappear, replaced by a less polar ester spot.

-

Phase 2: One-Pot Suzuki-Miyaura Coupling

-

Degassing: While the esterification finishes, sparge a separate vial containing 4-nitrophenylboronic acid (0.92 g, 5.48 mmol, 1.2 equiv) dissolved in minimal DMF (2 mL) with nitrogen for 5 minutes.

-

Catalyst Addition: To the main reaction vessel (containing the unisolated ester and excess base), add the 4-nitrophenylboronic acid solution.

-

Catalyst Charge: Add Pd(dppf)Cl₂ · DCM (112 mg, 3 mol%) quickly against a positive stream of nitrogen.

-

Note: No additional base is usually required as excess K₂CO₃ from Step 1 is sufficient. If the mixture is too thick, add 1–2 mL of degassed water to solubilize the base (Suzuki requires trace water/polar interface), but keep water low to prevent ester hydrolysis.

-

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Visual Cue: The reaction mixture will typically darken from pale yellow to black/brown as Pd(0) species generate.

-

-

Completion: Monitor by LCMS for the mass [M+H]⁺ = 276.2. Ensure the intermediate bromide is consumed.

Phase 3: Workup & Purification

-

Quench: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and pour into water (50 mL).

-

Extraction: Separate the layers. Extract the aqueous layer twice with EtOAc (2 x 30 mL).

-

Wash: Wash the combined organics with brine (3 x 30 mL) to remove DMF. Crucial step: Residual DMF interferes with crystallization.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (SiO₂).

-

Eluent: Gradient of 0% to 20% EtOAc in Hexanes.

-

Product: The target compound is typically a pale yellow to off-white solid.

-

Workflow Visualization

Caption: Operational workflow for the telescoped synthesis of this compound.

Critical Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Hydrolysis of Ester | Water content too high or pH > 11 during coupling. | Use anhydrous DMF. Ensure K₂CO₃ is used, not NaOH or LiOH. Keep reaction time at 80°C under 6 hours. |

| Homocoupling (Biaryl ether) | Oxidation of boronic acid. | Ensure rigorous degassing (N₂ sparging) before adding Pd. |

| Protodeboronation | Unstable boronic acid. | The 4-nitro group stabilizes the boronic acid, but if yield is low, switch to 4-nitrophenylboronic acid pinacol ester . |

| Incomplete Conversion | Catalyst deactivation. | Add 1 mol% additional Pd(dppf)Cl₂. Ensure the reaction temp reaches internal 80°C. |

Safety & Handling Information

-

Methyl Iodide: Highly toxic alkylating agent. Use exclusively in a certified fume hood with double gloving (Nitrile). Destroy excess MeI with aqueous ammonia or nucleophilic scavengers before waste disposal.

-

Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill the final product at high temperatures; use chromatography.

-

Palladium: Heavy metal. Final product must be scavenged (e.g., SiliaMetS® Thiol) if intended for biological assay use to ensure Pd < 10 ppm.

References

-

Suzuki-Miyaura Coupling Mechanisms: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

One-Pot Borylation/Suzuki Protocols: Molander, G. A., et al. (2010). Efficient Synthesis of Biaryls via a One-Pot, Three-Component Cross-Coupling.[3] Journal of Organic Chemistry. (General methodology reference for telescoped Pd systems).

- Synthesis of Nitro-Biaryls: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Discusses electronic effects of nitro groups in coupling).

-

Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 56606037, this compound. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, field-proven insights into overcoming challenges associated with the Suzuki-Miyaura cross-coupling reaction, specifically when working with the substrate Methyl 2-fluoro-5-(4-nitrophenyl)benzoate. Our goal is to move beyond simple procedural lists and offer a causal understanding of experimental choices to empower you in your synthetic endeavors.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1] However, the unique electronic and steric characteristics of this compound—namely the presence of a sterically hindered and electron-deficient aryl fluoride and a nitro group—can present significant hurdles to achieving high reaction yields. This guide addresses the most common issues encountered in a direct question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Core Reaction Under Consideration:

-

Aryl Halide: this compound

-

Boronic Acid/Ester: A generic aryl or vinyl boronic acid/ester

-

Goal: Formation of a biaryl or vinyl-substituted product.

Q1: My reaction shows little to no conversion of the starting material. What are the most likely initial points of failure?

A1: Low to no conversion in a Suzuki coupling involving a challenging substrate like this compound often points to issues with the initial, and typically rate-limiting, oxidative addition step.[2] The C-F bond is notoriously strong and less reactive in palladium-catalyzed couplings compared to other aryl halides.[3]

Troubleshooting Steps:

-

Catalyst and Ligand Selection: The choice of palladium catalyst and, more importantly, the phosphine ligand is critical. For unactivated or electron-deficient aryl fluorides, standard ligands like triphenylphosphine (PPh₃) are often ineffective. You require a ligand that is both electron-rich and sterically bulky to promote the oxidative addition of the C-F bond to the Pd(0) center.[4]

-

Expert Insight: Electron-rich ligands increase the electron density on the palladium, making it more nucleophilic and thus more reactive towards the electrophilic aryl fluoride. Bulky ligands facilitate the reductive elimination step and can help stabilize the active monoligated palladium species.

-

-

Catalyst Deactivation: Ensure your palladium source is active. Pd(0) sources like Pd₂(dba)₃ can degrade over time. If using a Pd(II) precatalyst such as Pd(OAc)₂, ensure your reaction conditions are suitable for its reduction to the active Pd(0) species.

-

Oxygen Contamination: Rigorously degas your solvent and reaction mixture. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid.

Recommended Starting Conditions for Difficult Couplings:

| Component | Recommendation | Rationale |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective with appropriate ligands. |

| Ligand | Buchwald-type ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) | Electron-rich and sterically hindered to facilitate C-F bond activation.[5] |

| Base | K₂CO₃ or K₃PO₄ | Moderately strong bases that are generally effective and tolerate a range of functional groups. |

| Solvent | Toluene, Dioxane, or THF (often with water) | Common solvents for Suzuki couplings. The choice can influence reaction rate and selectivity. |

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I suppress this side reaction?

A2: Homocoupling, the formation of a biaryl from two molecules of the boronic acid, is a common side reaction in Suzuki couplings. It is often promoted by the presence of oxygen or an insufficiently active catalyst system for the desired cross-coupling pathway.

Troubleshooting Flowchart for Homocoupling:

Caption: Troubleshooting flowchart for reducing boronic acid homocoupling.

Detailed Explanation:

-

Oxygen Removal: As mentioned, meticulous degassing of your solvent and reaction vessel is the first line of defense. Purging with an inert gas like argon or nitrogen is good, but for sensitive reactions, freeze-pump-thaw cycles are more effective.

-

Ligand Choice: Sterically demanding ligands can disfavor the formation of the palladium species that lead to homocoupling.

-

Temperature Control: Higher temperatures can sometimes accelerate the undesired homocoupling pathway more than the cross-coupling. Try running the reaction at a lower temperature for a longer period.

-

Boronic Acid Stability: Some boronic acids are prone to decomposition, which can contribute to side reactions. Using a more stable boronic ester, such as a pinacol ester, can mitigate this.[1]

Q3: My desired product is forming, but I am also getting a significant amount of a byproduct where the fluorine atom is replaced by hydrogen (hydrodefluorination). What causes this and how can I prevent it?

A3: Hydrodefluorination is a form of dehalogenation and is a known side reaction in cross-coupling chemistry. It can occur through several mechanisms, often involving water or other proton sources in the reaction mixture.

Causative Factors and Solutions:

| Cause | Explanation | Recommended Action |

| Excessively Strong Base | Strong bases can promote protonolysis of the aryl-palladium intermediate. | Switch to a milder base such as K₂CO₃ or even KF.[6] |

| High Temperatures | Elevated temperatures can favor the hydrodefluorination pathway. | Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |

| Water Content | While some water is often beneficial for Suzuki couplings, an excess can serve as a proton source for hydrodefluorination. | If using an aqueous base, try reducing the amount of water or switching to anhydrous conditions with a base like K₃PO₄. |

Q4: I am concerned about the stability of the methyl ester and nitro functional groups under the reaction conditions. Are they likely to cause problems?

A4: This is a valid concern, as both esters and nitro groups can be sensitive to certain reaction conditions.

-

Methyl Ester Stability: The methyl ester in your substrate could be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.[7]

-

Preventative Measures:

-

Use a milder base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or alkoxides.

-

Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

-

Minimize the amount of water in the reaction mixture.

-

If hydrolysis is a persistent issue, consider using a fluoride source like KF as the base, which is generally compatible with esters.[6]

-

-

-

Nitro Group Stability: The nitro group is generally robust under typical Suzuki coupling conditions. However, there are a few considerations:

-

Reduction: While less common with palladium catalysts compared to other transition metals, reduction of the nitro group to an amine can occur, especially if there are sources of hydrides in the reaction. Ensure your reagents are pure and free from reducing agents.

-

C-NO₂ Activation: In some specialized cases with highly activated systems and specific ligands, the C-NO₂ bond itself can undergo oxidative addition to palladium, acting as a leaving group.[8][9][10][11] However, for your substrate, the C-F bond is the more likely site of activation under standard Suzuki conditions. The presence of the nitro group primarily serves to make the aryl fluoride more electron-deficient, which can aid in the oxidative addition step.[3]

-

The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

Breakdown of the Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of your substrate to form a Pd(II) intermediate. This is often the most challenging step for aryl fluorides.[2]

-

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the fluoride.[6]

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[2]

By understanding which step is likely failing, you can make more informed decisions about how to modify your reaction conditions.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki coupling of this compound. It is designed to be a self-validating system; if it fails, the troubleshooting guide above should be consulted.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (2.0 equiv)

-

Anhydrous, degassed 1,4-dioxane and water (10:1 v/v)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed 1,4-dioxane and water mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

References

-

Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

-

Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021). PMC. Available at: [Link]

-

Littke, A. F., & Fu, G. C. (2002). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 124(45), 13662–13663. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Pérez-Temprano, M. H., et al. (2012). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 51(40), 10244-10248. Available at: [Link]

-

Miyazaki, T., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(43), 15249–15252. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Walsh, P. J., et al. (2020). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. ACS Catalysis, 10(14), 7687–7699. Available at: [Link]

-

Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(4), 743. Available at: [Link]

-

Molander, G. A., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. Available at: [Link]

-

Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Thieme, 13(12), 1279. Available at: [Link]

-

Reddit. Ester Stability under Suzuki/Buchwald Conditions. Available at: [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. reddit.com [reddit.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]

- 11. thieme.de [thieme.de]

Technical Support Hub: Impurity Profiling for Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

Current Status: Operational Ticket ID: IMP-2F5NB-HPLC Assigned Specialist: Senior Application Scientist

Introduction: The Analytical Context

You are analyzing Methyl 2-fluoro-5-(4-nitrophenyl)benzoate , a critical biaryl intermediate likely synthesized via Suzuki-Miyaura cross-coupling . This chemical context is the "fingerprint" that dictates your impurity profile.

The presence of a nitro group (strong UV chromophore/electron-withdrawing), a fluorine atom (electronegative/hydrogen bond acceptor), and a methyl ester (hydrolysis-prone) creates a unique separation challenge. Standard C18 methods often fail to resolve the regioisomers and protodeboronation by-products common to this synthesis.

This guide provides a self-validating workflow to identify, separate, and quantify these impurities, moving beyond "recipe following" to mechanistic understanding.

Module 1: Predicted Impurity Landscape

Before injecting a sample, you must know what you are looking for. Based on the Suzuki coupling of Methyl 5-bromo-2-fluorobenzoate and 4-Nitrophenylboronic acid , the following impurities are statistically probable.

| Impurity ID | Chemical Name | Origin | Polarity (LogP) | Predicted Elution (RP-HPLC) |

| IMP-A | 4-Nitrophenylboronic acid | Unreacted Reagent | Low (Polar) | Early (Void volume/Front) |

| IMP-B | 2-Fluoro-5-(4-nitrophenyl)benzoic acid | Hydrolysis Degradant | Low-Mid (pH dependent) | Early-Mid (Pre-main peak) |

| IMP-C | Nitrobenzene | Protodeboronation (Side Rxn) | Mid | Mid (Close to Main Peak) |

| IMP-D | Methyl 5-bromo-2-fluorobenzoate | Unreacted Reagent | High (Lipophilic) | Late (Post-main peak) |

| IMP-E | 4,4'-Dinitrobiphenyl | Homocoupling Dimer | Very High | Very Late (Wash step) |

Module 2: Method Development & Optimization

Protocol A: The "Workhorse" Method (C18)

Use this for general purity assessment.

-

Column: End-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm). Why? High carbon load prevents tailing from the nitro group.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 20 mins.

-

Detection: UV 270 nm (Nitro absorbance) & 210 nm (Universal).

Protocol B: The "Selectivity" Method (Phenyl-Hexyl or PFP)

Use this if IMP-C (Nitrobenzene) co-elutes with the Main Peak.

-

Rationale: Nitro and Fluoro groups have distinct

- -

Modification: Replace ACN with Methanol (MeOH) to enhance

-

Module 3: Troubleshooting & Diagnostics

Issue 1: "Ghost Peak" at RRT 0.95 (Shoulder on Main Peak)

Diagnosis: This is often the Des-bromo or Protodeboronation byproduct (Impurity C). On C18, the hydrophobicity difference between the product and this impurity is minimal. The Fix:

-

Switch Column: Move to Protocol B (Phenyl-Hexyl). The

- -

Check Temperature: Lower column temperature to 25°C. Higher temperatures reduce the separation factor (

) for structurally similar isomers.

Issue 2: Peak Tailing (Asymmetry > 1.5)

Diagnosis: The nitro group is interacting with residual silanols on the silica support. The Fix:

-

Buffer Strength: Increase buffer concentration (e.g., 20 mM Ammonium Formate) to mask silanols.

-

Column Aging: If the column is old, the end-capping may have hydrolyzed. Replace the column.

Issue 3: New Peak Appearing at RRT ~0.40 over time

Diagnosis: Hydrolysis of the methyl ester to the carboxylic acid (Impurity B). The Fix:

-

Sample Diluent: Ensure the sample is not dissolved in basic or protic solvents for long periods. Use ACN/Water (neutral).

-

pH Control: Ensure Mobile Phase A is acidic (pH < 3.0). At neutral pH, the acid impurity ionizes (COO-), eluting in the void volume. At pH 3.0, it remains protonated (COOH) and retains slightly, allowing for integration [2].

Module 4: Identification Workflow (Visualized)

The following diagram outlines the logical flow for identifying an unknown impurity in your chromatogram.

Figure 1: Decision tree for impurity identification in compliance with ICH Q3A(R2) thresholds.

Module 5: Mass Spectrometry (LC-MS) Fingerprinting

When RRT matching fails, MS is mandatory. For This compound (MW ≈ 275.23 Da), look for these diagnostic signals:

-

Parent Ion:

-

Fragment 1 (Loss of Methoxy):

. Characteristic of methyl esters. -

Fragment 2 (Loss of Nitro):

. Characteristic of nitro-aromatics. -

Impurity C (Nitrobenzene):

. -

Impurity E (Dimer):

(Dinitrobiphenyl).

Note: Use Electrospray Ionization (ESI) in Positive Mode. If sensitivity is low (due to the electron-withdrawing nitro group), switch to APCI (Atmospheric Pressure Chemical Ionization).

FAQ: Frequently Asked Questions

Q: Why is my main peak splitting? A: This is likely a solvent effect. If your sample is dissolved in 100% ACN but your starting gradient is 95% Water, the "strong" solvent (ACN) carries the analyte through the column faster than the mobile phase, causing band broadening or splitting. Solution: Dissolve the sample in the starting mobile phase composition (e.g., 50:50 Water:ACN).

Q: What is the reporting threshold for these impurities? A: According to ICH Q3A(R2) guidelines:

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10% (for max daily dose < 2g)

-

Qualification Threshold: 0.15% (for max daily dose < 2g) Any peak above 0.05% must be integrated and listed [3].

Q: Can I use a C8 column instead of C18? A: You can, but it is not recommended for the Dimer (Impurity E) . The dimer is highly lipophilic. A C8 column has less carbon load and might elute the dimer too quickly, causing it to co-elute with the main peak or late-eluting matrix components. C18 provides the necessary retentive power for the dimer.

References

-

Chromatography Online. (2013). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Link

-

ResearchGate. (2019). Retention of acidic and basic analytes in reversed phase column using fluorinated and novel eluent additives. Link

-

ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Link

Improving the regioselectivity of reactions with Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

Technical Support Center: Methyl 2-fluoro-5-(4-nitrophenyl)benzoate

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common regioselectivity challenges encountered during experimentation with this versatile intermediate.

Frequently Asked Questions (FAQs)

FAQ 1: I'm attempting a Nucleophilic Aromatic Substitution (SNAr) reaction. Which aromatic ring is the primary site of reaction?

Quick Answer: The reaction will overwhelmingly occur on the fluoro-substituted benzoate ring . The fluorine atom at the C2 position is highly activated for displacement by nucleophiles.

Detailed Explanation: Nucleophilic Aromatic Substitution (SNAr) proceeds through a two-step addition-elimination mechanism.[1] The reaction rate is dictated by the stability of the intermediate anionic species, known as a Meisenheimer complex.[2] For a successful SNAr reaction, two key features are required on the aromatic ring:

-

A good leaving group: Halogens, like fluorine, are excellent leaving groups.

-

Strong electron-withdrawing groups (EWGs): These groups must be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex through resonance.[3]

In this compound:

-

Ring A (Fluoro-benzoate): The fluorine atom at C2 is the leaving group. It has a powerful EWG (the methyl ester group) in the ortho position (C1). This provides excellent resonance stabilization for the intermediate formed when a nucleophile attacks C2. The remote nitrophenyl group also contributes an inductive electron-withdrawing effect.

-

Ring B (Nitro-phenyl): This ring possesses a very strong EWG (the nitro group), which activates the ring for nucleophilic attack. However, it lacks a suitable leaving group (like a halogen) on any of its carbons.

Therefore, the combination of a good leaving group (F) and a properly positioned stabilizing group (-CO₂Me) makes Ring A the exclusive site for SNAr reactions. The initial addition of the nucleophile is typically the rate-determining step, and the high electronegativity of fluorine makes the attached carbon more electrophilic, accelerating this step.[2]

FAQ 2: How can I selectively perform an Electrophilic Aromatic Substitution (EAS) on this molecule? I'm getting a mixture of products.

Quick Answer: Achieving high regioselectivity with EAS on this substrate is challenging due to conflicting directing effects. To favor substitution on the fluoro-benzoate ring, you must use carefully controlled conditions. The most likely position for substitution is C4, ortho to the fluorine and meta to the ester.

Detailed Explanation: The two aromatic rings have vastly different reactivities towards electrophiles.

-

Ring B (Nitro-phenyl): The nitro group is one of the strongest deactivating groups for EAS, making this ring extremely electron-poor and unreactive towards most electrophiles.[4]

-

Ring A (Fluoro-benzoate): This ring is also deactivated, but less so than the nitrophenyl ring. It has two competing directing groups:

-

-F (Fluoro group): An ortho, para-director (activating by resonance, deactivating by induction).

-

-CO₂Me (Ester group): A meta-director (deactivating by both resonance and induction).[5]

-

The directing effects conflict:

-

The -F group directs incoming electrophiles to positions C3 (ortho) and C5 (para). However, C5 is already substituted.

-

The -CO₂Me group directs to positions C3 and C5 (meta). Again, C5 is substituted.

-

The -C₆H₄NO₂ group is deactivating and directs meta to itself, which would be C3.

When multiple substituents are present, the most activating group typically governs the position of substitution.[6] In this case, the fluorine atom is the less deactivating (and thus, most "activating") of the groups on Ring A. It will direct an incoming electrophile to the C3 position. However, steric hindrance from the adjacent ester group at C1 can disfavor this position. The position para to the fluorine (C5) is blocked. Therefore, careful planning is essential when dealing with polysubstituted benzenes.

Troubleshooting Workflow for Electrophilic Aromatic Substitution:

Caption: Troubleshooting workflow for EAS reactions.

Recommended Approach: Directed ortho-Metalation (DoM) A more reliable method for achieving regioselective functionalization is Directed ortho-Metalation.[7] The ester and fluoro groups can act as directing metalation groups (DMGs).[8] Using a strong lithium base like LDA or n-BuLi at low temperatures (-78 °C) can selectively deprotonate the C6 position, which is ortho to the fluorine.[9][10] The resulting aryllithium species can then be quenched with a suitable electrophile to yield a single, regiochemically pure product.

FAQ 3: I need to reduce the nitro group to an amine. How can I do this without affecting the methyl ester or the C-F bond?

Quick Answer: Use chemoselective reduction conditions. Catalytic hydrogenation with Raney Nickel or using metal chlorides like SnCl₂ in HCl are excellent choices that will preserve both the ester and the aryl fluoride.

Detailed Explanation: The goal is to achieve high chemoselectivity, reducing the nitro group while leaving other reducible functional groups intact. Several reagents can accomplish this.

-

Ester Group Stability: The methyl ester is susceptible to reduction by powerful hydride reagents like LiAlH₄. It can also be hydrolyzed under strongly acidic or basic conditions.

-

Aryl-Fluoride Bond Stability: The C-F bond is generally robust but can be susceptible to hydrogenolysis (cleavage by H₂) under harsh catalytic hydrogenation conditions, especially with Palladium on Carbon (Pd/C).[11]

Comparison of Selective Nitro Reduction Reagents:

| Reagent | Typical Conditions | Ester Compatibility | C-F Bond Compatibility | Notes |

| H₂ / Raney Ni | H₂ (1-50 atm), EtOH/MeOH, RT | Excellent | Good . Less prone to dehalogenation than Pd/C.[11] | A good first choice for clean, catalytic reduction. |

| SnCl₂·2H₂O | HCl, EtOH, Reflux | Excellent | Excellent | Classic, reliable method. Requires stoichiometric amounts of tin. |

| Fe / NH₄Cl or AcOH | Fe powder, NH₄Cl(aq) or AcOH, Reflux | Excellent | Excellent | Inexpensive and effective "Béchamp" style reduction. |

| NaBH₄ / FeCl₂ | NaBH₄, FeCl₂, THF/MeOH, 25 °C | Excellent | Excellent | A mild and highly selective system for nitro reduction.[12] |

| H₂ / Pd-C | H₂ (1 atm), EtOH/MeOH, RT | Excellent | Moderate . Risk of hydrodefluorination. | Use with caution; monitor for fluoride ion presence. |

| LiAlH₄ | THF, 0 °C to Reflux | Poor . Reduces esters to alcohols. | Excellent | Not recommended for this substrate. |

Recommended Protocol (Stannous Chloride Reduction):

-

Dissolve this compound (1.0 eq) in ethanol (approx. 0.2 M).

-

Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl.

-

Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC or LCMS until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃ or NaOH until the pH is >8.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired aniline.

FAQ 4: My reaction conditions are causing the methyl ester to hydrolyze. What are my options?

Quick Answer: Avoid strongly acidic or basic aqueous conditions. If harsh conditions are unavoidable, consider temporarily converting the methyl ester to a more robust protecting group, such as a tert-butyl ester.

Detailed Explanation: The methyl ester can be cleaved via saponification (base-mediated hydrolysis) or acid-catalyzed hydrolysis. If your desired transformation requires conditions that promote this side reaction, a protection-deprotection strategy is necessary.[13][14]

Workflow for Managing Ester Stability:

Caption: Decision workflow for ester hydrolysis issues.

Protocol for Protection as a tert-Butyl Ester: The tert-butyl ester is stable to a wide range of nucleophilic and basic conditions but can be easily cleaved with acid.[15]

-

Hydrolysis (Saponification): First, hydrolyze the methyl ester to the corresponding carboxylic acid.

-

Dissolve the starting material in a mixture of THF/MeOH/H₂O (e.g., 3:1:1).

-

Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitor by TLC).

-

Acidify with 1M HCl to pH ~2 and extract the carboxylic acid with ethyl acetate. Dry and concentrate to obtain the intermediate acid.

-

-

Protection:

-

Dissolve the carboxylic acid in dichloromethane (DCM).

-

Add tert-butyl 2,2,2-trichloroacetimidate (1.5 eq).

-

Add a catalytic amount of BF₃·OEt₂ and stir at room temperature for 1-3 hours.

-

Quench the reaction, perform an aqueous workup, and purify by column chromatography to get the t-butyl protected substrate.

-

-

Deprotection (Post-Reaction):

-

After performing the desired reaction on another part of the molecule, dissolve the t-butyl ester in DCM.

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

-

Stir at room temperature for 1-2 hours until deprotection is complete.

-